molecular formula C15H19N3O2 B2604818 4-(3-Benzyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidine CAS No. 1803605-79-9

4-(3-Benzyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidine

Cat. No.: B2604818
CAS No.: 1803605-79-9
M. Wt: 273.336
InChI Key: IESMTPXBTJCQOT-UHFFFAOYSA-N
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Description

4-(3-Benzyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidine is a heterocyclic compound featuring a piperidine ring substituted with a methoxy group at the 4-position and a 1,2,4-oxadiazole moiety bearing a benzyl group at the 3-position. This scaffold is of significant interest in medicinal chemistry due to the versatility of 1,2,4-oxadiazoles in drug design, particularly as bioisosteres for esters or amides, and their role in modulating pharmacokinetic properties. The compound has been categorized under EN300-208052 with a purity of ≥95% and is classified as "F0" in regulatory frameworks .

Properties

IUPAC Name

3-benzyl-5-(4-methoxypiperidin-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-19-15(7-9-16-10-8-15)14-17-13(18-20-14)11-12-5-3-2-4-6-12/h2-6,16H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESMTPXBTJCQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCNCC1)C2=NC(=NO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable precursor, such as a hydrazide, with a nitrile oxide to form the oxadiazole ring . The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(3-Benzyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations on the 1,2,4-Oxadiazole Ring

Benzyl vs. Cyclopropyl Substituents
  • 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidine hydrochloride (CAS: 1803562-35-7): Replaces the benzyl group with a cyclopropyl ring, reducing steric bulk and altering electronic properties. Molecular weight: 259.73 g/mol (vs. estimated ~325 g/mol for the benzyl analog).
Benzyl vs. Fluorophenyl Substituents
  • Molecular formula: C23H24FN3O4 (MW: 425.45 g/mol). Applications: Fluorine incorporation often improves metabolic stability and bioavailability .
Benzyl vs. Thienyl Substituents
  • 4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine :
    • Replaces benzyl with a thienyl group, introducing sulfur-based heteroaromaticity.
    • Molecular formula: C11H13N3OS (MW: 235.31 g/mol).
    • Relevance: Thiophene derivatives are explored for CNS activity due to enhanced blood-brain barrier penetration .

Piperidine Ring Modifications

Methoxy vs. Unsubstituted Piperidine
  • 4-(3-Benzyl-1,2,4-oxadiazol-5-yl)piperidine ():
    • Lacks the 4-methoxy group, simplifying the structure.
    • Impact: The methoxy group in the target compound may influence solubility and conformational rigidity.
Benzimidazole Hybrids
  • 4-(3-Benzyl-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one derivatives (Compounds 46–51, ):
    • Integrate a benzimidazole ring instead of methoxy-piperidine.
    • Key Yields (30–72%), purity (98.85–99.47%), and substituents (e.g., trifluoromethyl, chlorophenyl).
    • Biological relevance: These compounds are dual TRPA1/TRPV1 antagonists, suggesting the target compound may share neuroinflammatory or pain-modulating applications .

Purity and Stability

  • Target compound : ≥95% purity ().
  • Analogs : High purity (98–99.47%) for TRPA1/TRPV1 antagonists (), suggesting rigorous purification protocols for bioactive derivatives.

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